6-イソプロピル-2-オキソ-1,2-ジヒドロピリジン-3-カルボニトリル

概要

説明

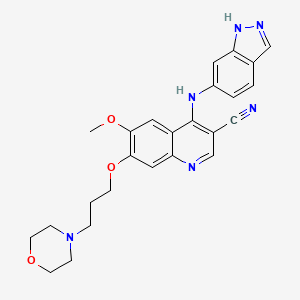

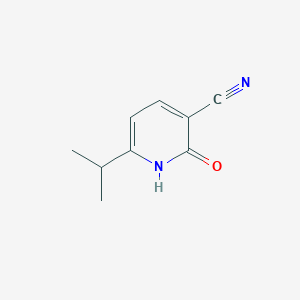

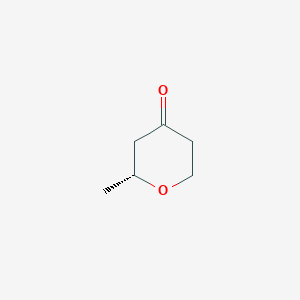

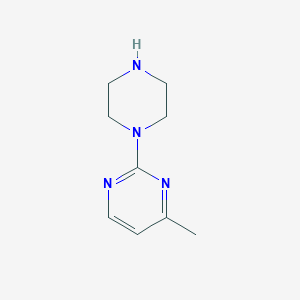

“6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the CAS Number: 5782-69-4 . It is a derivative of 2-oxo-1,2-dihydropyridine-3-carbonitrile .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles involves reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with H2O in acidic solution . The carbonyl of the starting material is protonated in the presence of H2SO4, which facilitates nucleophilic addition of a water molecule to it .Chemical Reactions Analysis

The reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles with K3[Fe(CN)6] in an alkaline medium results in the formation of a mixture of oxidation products .科学的研究の応用

有機合成

この化合物は、天然物の有機合成および生物活性分子の合成において重要な役割を果たします . 例えば、2-オキソ-1,2-ジヒドロピリジンの選択的O-ベンジル化は、多くの天然物の合成における重要なステップです .

新規合成法の開発

ZnO、ZnCl2、およびN、N-ジイソプロピルエチルアミン(DIEA)の新規な三元系が、2-オキソ-1,2-ジヒドロピリジンの選択的O-ベンジル化に非常に効果的であることが報告されています . このプロセスにより、穏やかな反応条件下でさまざまなO-ベンジル化生成物を得ることができます .

官能基の保護

2-オキソ-1,2-ジヒドロピリジンのO-ベンジル化は、官能基を保護するための重要な方法です . これは、保護基が不要な反応を防ぐために必要な複雑な有機合成において特に役立ちます.

抗増殖活性

6-イソプロピル-2-オキソ-1,2-ジヒドロピリジン-3-カルボニトリルを含む可能性のある一連の2-オキソ-1,2-ジヒドロピリジン-3,4-ジカルボニトリルが合成され、その抗増殖活性が研究されています .

創薬

2-オキソ-1,2-ジヒドロピリジン断片は、ペプチドミミックとして広く使用されており、ペプチドと同様の生理活性をもたらすことができます . それらは、強力な抗腫瘍剤、抗ウイルス剤として出現しました 、経口血糖降下剤の合成にも使用されます .

生物学的および臨床的用途

2-オキソ-1,2-ジヒドロピリジンから合成できるインドール誘導体は、抗ウイルス、抗炎症、抗がん、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性など、さまざまな生物活性を持っています .

作用機序

Target of Action

Similar compounds, such as 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, have been studied for their antiproliferative activity . These compounds have shown activity against various cancer cell lines, suggesting that they may target proteins involved in cell proliferation .

Mode of Action

It’s worth noting that the presence of a pyridine 2-oxo group in combination with a carbonitrile moiety in similar compounds has enabled them to be used as pim-1 protooncogene inhibitors . Protooncogenes code for proteins that help to regulate cell growth and differentiation .

Biochemical Pathways

Similar compounds have shown to inhibit the growth of various cancer cell lines, suggesting that they may affect pathways related to cell growth and proliferation .

Result of Action

Similar compounds have shown antiproliferative activity against various cancer cell lines . This suggests that 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile may also have potential antiproliferative effects.

生化学分析

Biochemical Properties

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and potentially altering metabolic pathways . The nature of these interactions involves binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At high doses, it can lead to toxic or adverse effects, including liver and kidney damage . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in modulating biochemical processes.

特性

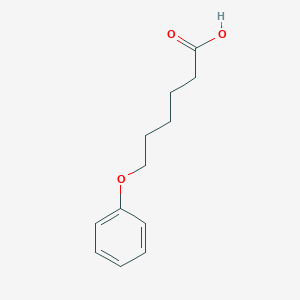

IUPAC Name |

2-oxo-6-propan-2-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6(2)8-4-3-7(5-10)9(12)11-8/h3-4,6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEKXIYVPKTHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441998 | |

| Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5782-69-4 | |

| Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)

![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)